molecular formula C10H13NO3S B12959223 (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone

Cat. No.: B12959223
M. Wt: 227.28 g/mol
InChI Key: FWRPXSMUNOGEDG-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone is a complex organic compound that features a unique combination of a thiopyran ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone typically involves the reaction of a thiopyran derivative with a pyrrole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The thiopyran ring can interact with sulfur-containing enzymes, while the pyrrole ring can bind to aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a pyrrole ring.

    1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains an amine group instead of a pyrrole ring.

    (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)[3-hydroxy-3-(trifluoromethyl)-1-pyrrolidinyl]methanone: Contains a trifluoromethyl group and a pyrrolidinyl ring.

Uniqueness

The uniqueness of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone lies in its combination of a thiopyran ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(1,1-dioxothian-2-yl)-(1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C10H13NO3S/c12-10(8-4-5-11-7-8)9-3-1-2-6-15(9,13)14/h4-5,7,9,11H,1-3,6H2

InChI Key

FWRPXSMUNOGEDG-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)C(=O)C2=CNC=C2

Origin of Product

United States

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